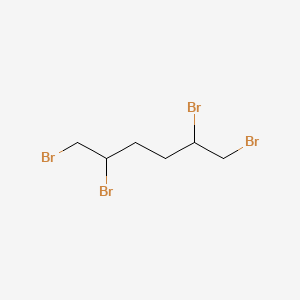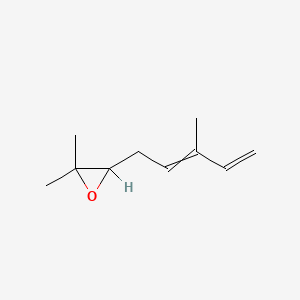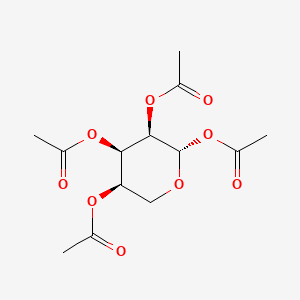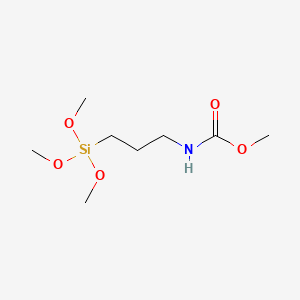
O-(Fluoroacetyl)salicylic acid
Descripción general
Descripción
O-(Fluoroacetyl)salicylic acid, also known as Fluoroaspirin, is the fluoroacetate ester of salicylic acid . It is the fluoroacetate analog of aspirin . Like other fluoroacetate esters, fluoroaspirin is highly toxic .
Molecular Structure Analysis
Salicylic acid, fluoroacetate contains a total of 21 bonds; 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
O-(Fluoroacetyl)salicylic acid has a molecular formula of C9H7FO4 and a molar mass of 198.15 g/mol . It is highly toxic .Aplicaciones Científicas De Investigación
Pharmaceutical Development and Disease Treatment
- Discovery and Analgesic Properties of Diflunisal : Diflunisal, a derivative of salicylic acid, was discovered after extensive chemical and pharmacological study aimed at finding a salicylate with higher potency, better tolerance, and longer duration of action than aspirin. It is noted for its analgesic properties, being more potent than aspirin in humans with a longer action, although no distinct advantage in gastrointestinal tolerance was observed (Hannah et al., 1977).
Plant Physiology and Biochemistry
Role of Salicylic Acid in Plant Growth and Development : Salicylic acid (SA) plays a crucial role in the regulation of physiological and biochemical processes throughout the plant's lifespan, including defense responses against pathogens and abiotic stresses such as drought and salinity. It acts as an endogenous signal mediating local and systemic plant defense responses (Rivas-San Vicente & Plasencia, 2011).
Mechanisms of Action in Disease Resistance : The extensive signaling role of SA in plants, particularly in defense against pathogens, is highlighted. Genetic studies reveal an increasingly complex network of proteins required for SA-mediated defense signaling, emphasizing SA's significant role in both plant health and disease (Vlot, Dempsey, & Klessig, 2009).
Molecular Biology and Biochemistry
- Inhibition of NF-κB Activation for Neuroprotection : Aspirin (acetylsalicylic acid) and its metabolite sodium salicylate were found to be protective against neurotoxicity by specifically inhibiting glutamate-mediated induction of nuclear factor kappa B, showcasing the potential of salicylic acid derivatives in neuroprotection and the treatment of neurodegenerative diseases (Grilli, Pizzi, Memo, & Spano, 1996).
Environmental Stress Response in Plants
- Salicylic Acid in Abiotic Stress Tolerance : SA is involved in the regulation of plant responses to abiotic stresses, including drought, low temperature, and salinity, suggesting its agronomic potential to improve stress tolerance in crops. The effects of SA depend on concentration, application mode, and plant developmental stage (Miura & Tada, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-fluoroacetyl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJRKJAXVBVDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957750 | |
| Record name | 2-[(Fluoroacetyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(Fluoroacetyl)salicylic acid | |
CAS RN |
364-71-6 | |
| Record name | 2-[(2-Fluoroacetyl)oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoroaspirin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Fluoroacetyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOROASPIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55RH7BA96P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline](/img/structure/B1582623.png)












